1-(2-Methylpiperidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(2-Methylpiperidin-1-yl)prop-2-en-1-one is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 1-(2-Methylpiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 2-methylpiperidine with propenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve the use of more advanced techniques, such as catalytic hydrogenation, to improve yield and purity .
Chemical Reactions Analysis
1-(2-Methylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential as a ligand in biochemical assays.
Medicine: Research has shown that it may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of polymers and other materials due to its reactive nature.
Mechanism of Action
The mechanism by which 1-(2-Methylpiperidin-1-yl)prop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Janus Kinase 3 (JAK3) by covalently binding to a unique cysteine residue (Cys-909) in the enzyme. This interaction disrupts the enzyme’s activity, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
1-(2-Methylpiperidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but differs in the position of the methyl group.
This compound: Another similar compound with variations in the substituents on the piperidine ring.
The uniqueness of this compound lies in its specific interaction with JAK3, which is not observed in other related compounds .
Properties
CAS No. |
31482-66-3 |
---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(2-methylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-9(11)10-7-5-4-6-8(10)2/h3,8H,1,4-7H2,2H3 |
InChI Key |
PZPPNUZQHCOVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C=C |
Origin of Product |
United States |
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